molecular formula C9H8ClFO2 B3000229 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone CAS No. 1823324-98-6

2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone

Cat. No.: B3000229
CAS No.: 1823324-98-6
M. Wt: 202.61
InChI Key: SCQJMPPWBOUTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone (CAS 1823324-98-6) is an aromatic ketone with a molecular formula of C 9 H 8 ClFO 2 and a molecular weight of 202.61 g/mol . This compound is characterized by a unique structure incorporating a reactive chloroacetyl group, a fluoro substituent, and a methoxy group on the phenyl ring. The specific arrangement of these functional groups makes it a valuable building block in organic synthesis and medicinal chemistry research. The primary value of this compound lies in its role as a versatile synthetic intermediate. The chloroacetyl group is highly reactive and can undergo various nucleophilic substitution reactions, allowing researchers to create more complex molecular architectures . Compounds with fluoro and methoxy substituents on aromatic rings are frequently explored in the synthesis of novel chemical entities, such as Schiff bases, which have shown promise in antimicrobial activity studies . Furthermore, the presence of the fluorine atom is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and bioavailability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-1-(3-fluoro-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-8-3-6(9(12)5-10)2-7(11)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQJMPPWBOUTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, indicating that this compound might interact with transition metals or organoboron reagents in biochemical reactions.

Result of Action

Similar compounds have shown antimicrobial activities, suggesting that this compound might also exhibit similar biological effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone. For instance, similar compounds are typically stored in an inert atmosphere at room temperature, indicating that these conditions might be optimal for maintaining the compound’s stability and efficacy.

Biological Activity

2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone, with the CAS number 1823324-98-6, is a synthetic organic compound that has garnered attention in various fields of biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a methoxy-substituted phenyl ring, which contribute to its chemical reactivity and biological properties. The presence of the fluorine atom in the structure enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways.
  • Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of pro-apoptotic factors.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The IC50 values for these activities are reported to be in the low micromolar range, indicating potent activity.

Cell LineIC50 (µM)
MCF-70.075
Hs578T0.065

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest efficacy against various bacterial strains, though specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Case Studies

  • Study on Anticancer Properties : A study conducted on derivatives of this compound revealed that modifications to the phenyl ring significantly influenced cytotoxicity against MCF-7 cells. The introduction of different substituents was found to enhance or reduce activity, providing insights into structure-activity relationships (SAR).
  • Antimicrobial Evaluation : Another study focused on synthesizing related compounds and assessing their antimicrobial efficacy. The findings suggested that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, emphasizing the importance of functional groups in modulating biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound uniquely combines fluorine and methoxy groups, which are absent in simpler analogs like 2-Chloro-1-(3-fluorophenyl)ethanone .
  • Steric and Electronic Profiles : Methoxy groups enhance electron density on the aromatic ring, while fluorine reduces it. This balance may influence reactivity in nucleophilic substitutions or cyclization reactions .

Physicochemical Properties

Property This compound 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone
Melting Point Not reported 88–90°C Not reported
Solubility Likely moderate in polar aprotic solvents Soluble in DCE, DMF High in alcohols due to -OH group
Stability Stable under inert conditions Sensitive to hydrolysis Oxidative sensitivity due to -OH

Notes: The absence of a hydroxyl group in the target compound may improve stability compared to hydroxyacetophenones .

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